M-5011

Description

Properties

CAS No. |

76604-64-3 |

|---|---|

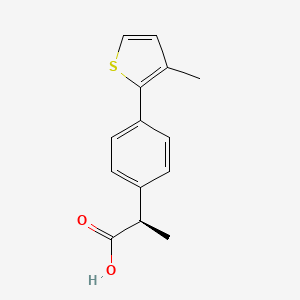

Molecular Formula |

C14H14O2S |

Molecular Weight |

246.33 g/mol |

IUPAC Name |

(2R)-2-[4-(3-methylthiophen-2-yl)phenyl]propanoic acid |

InChI |

InChI=1S/C14H14O2S/c1-9-7-8-17-13(9)12-5-3-11(4-6-12)10(2)14(15)16/h3-8,10H,1-2H3,(H,15,16)/t10-/m1/s1 |

InChI Key |

DTOPKPBTCXKNFF-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=C(SC=C1)C2=CC=C(C=C2)[C@@H](C)C(=O)O |

Canonical SMILES |

CC1=C(SC=C1)C2=CC=C(C=C2)C(C)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(4-(3-methyl-2-thienyl)phenyl)propionic acid M 5011 M-5011 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of M-5011

For Researchers, Scientists, and Drug Development Professionals

Abstract

M-5011 is a novel non-steroidal anti-inflammatory drug (NSAID) demonstrating potent anti-inflammatory, analgesic, and antipyretic properties with a favorable gastrointestinal safety profile compared to conventional NSAIDs. This technical guide delineates the core mechanism of action of this compound, focusing on its inhibitory effects on cyclooxygenase (COX) enzymes and subsequent impact on the arachidonic acid cascade. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for key preclinical assessments, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The primary mechanism of action of this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (PGs). Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and plays a major role in the synthesis of pro-inflammatory prostaglandins.

This compound has been shown to inhibit both COX-1 and COX-2, although it exhibits a degree of selectivity that contributes to its efficacy and safety profile.

Signaling Pathway of COX Inhibition by this compound

The following diagram illustrates the established signaling pathway through which this compound exerts its anti-inflammatory effects by inhibiting the COX enzymes and the subsequent production of prostaglandins.

Quantitative Data

The following table summarizes the key quantitative data available for this compound, providing a comparative overview of its potency.

| Parameter | Value | Comparison Drug | Value | Reference |

| COX-2 Inhibition (IC50) | 4.4 x 10⁻⁷ M | Ketoprofen | 5.9 x 10⁻⁷ M | [1] |

| Diclofenac | >10⁻⁶ M | [1] | ||

| Indomethacin | >10⁻⁶ M | [1] | ||

| COX-1 Inhibition | Inhibits with a potency less than that of ketoprofen. | - | - | [1] |

| Carrageenan-Induced Paw Edema (ED50) | 2 times more potent than indomethacin | Indomethacin | - | [2] |

| 1.5 times more potent than diclofenac sodium | Diclofenac Sodium | - | [2] | |

| Ultraviolet-Induced Erythema (ED50) | 11.7 times more potent than indomethacin | Indomethacin | - | [2] |

| 1.8 times more potent than ketoprofen | Ketoprofen | - | [2] | |

| Analgesic Effect (Dry yeast-induced hyperalgesia) | Equipotent to indomethacin, diclofenac sodium, and ketoprofen | - | - | [2] |

| Antipyretic Effect (Yeast-induced pyrexia) | 4.2 times more potent than indomethacin | Indomethacin | - | [2] |

| 4.6 times more potent than ketoprofen | Ketoprofen | - | [2] | |

| Gastric Ulcerogenic Activity | Half that of indomethacin | Indomethacin | - | [2] |

Experimental Protocols

This section provides detailed methodologies for the key preclinical experiments used to characterize the activity of this compound.

In Vitro COX Inhibition Assay

This protocol is based on the methodology described for evaluating the effects of this compound on arachidonic acid metabolism in rheumatoid synovial fibroblasts.[1]

References

M-5011: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Novel Non-Steroidal Anti-Inflammatory Drug

Introduction

M-5011, with the chemical name d-2-[4-(3-methyl-2-thienyl)phenyl] propionic acid, is a novel non-steroidal anti-inflammatory drug (NSAID) that has demonstrated potent anti-inflammatory, analgesic, and anti-pyretic properties in preclinical studies.[1][2] As a member of the phenylpropionate class of drugs, this compound has shown a promising safety profile, particularly concerning its low ulcerogenic potential compared to traditional NSAIDs.[1][3][4] This technical guide provides a comprehensive overview of the core scientific findings on this compound, including its mechanism of action, pharmacokinetic profile, and efficacy data from key experimental models, to inform researchers and drug development professionals.

Chemical Properties

This compound is a chiral S-enantiomer with the following characteristics:

| Property | Value |

| Chemical Name | d-2-[4-(3-methyl-2-thienyl)phenyl] propionic acid |

| Molecular Formula | C₁₄H₁₄O₂S |

| Molecular Weight | 246.32 g/mol |

| Synonyms | S-MTPPA, T-3788, M-5011C |

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzyme, which is critical in the inflammatory cascade. Specifically, this compound potently inhibits the production of prostaglandin E2 (PGE2) by the inducible COX-2 isoform at sites of inflammation.[1] This targeted action on COX-2 is believed to be the basis for its strong anti-inflammatory effects while minimizing the gastrointestinal side effects associated with the inhibition of the constitutive COX-1 isoform.

The inhibition of PGE2 synthesis by this compound has been demonstrated to be more potent in inflamed tissues compared to non-inflamed sites like the stomach, further contributing to its favorable safety profile.[1][2]

Figure 1: this compound's primary mechanism of action on the COX pathway.

Pharmacokinetic Profile

The disposition of this compound has been studied in several preclinical species following oral administration. The drug is well-absorbed from the gastrointestinal tract, with an absorption rate of 97.7% in rats.[5] Key pharmacokinetic parameters are summarized below.

| Species | Dose (mg/kg) | t_max (min) | C_max (µg/mL) | t_1/2 (h) |

| Rat | Not specified | 15 | 13.07 | 2.5 |

| Dog | Not specified | 30 | 26.2 | 7.0 |

| Monkey | Not specified | 15 | 12.8 | 3.0 |

| Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species.[5] |

This compound is widely distributed in tissues and is primarily metabolized through oxidation of the thiophenyl moiety and glucuronidation of the carboxyl group in rats and monkeys. In dogs, the major metabolite is a taurine conjugate. The drug and its metabolites are almost completely excreted within 48 hours, primarily through bile and urine.[5]

Efficacy and Safety Data

This compound has demonstrated significant antinociceptive and anti-inflammatory effects in various animal models.

Antinociceptive and Ulcerogenic Activity

In the kaolin-induced writhing test in mice, this compound showed potent dose-dependent antinociceptive activity. Its efficacy was compared with other established NSAIDs.

| Compound | ED₅₀ (mg/kg, oral) | UD₅₀ Stomach (mg/kg) | UD₅₀ Small Intestine (mg/kg) | Safety Index (Stomach) (UD₅₀/ED₅₀) | Safety Index (Small Intestine) (UD₅₀/ED₅₀) |

| This compound | 0.63 | 88.23 | 46.09 | 140.05 | 73.16 |

| Indomethacin | 0.21 | 8.96 | 4.78 | 42.67 | 22.76 |

| Ketoprofen | 0.28 | 20.04 | 10.75 | 71.57 | 38.39 |

| Diclofenac | 0.68 | 4.19 | 2.24 | 6.16 | 3.29 |

| Zaltoprofen | 16.80 | 110.92 | 54.78 | 6.60 | 3.26 |

| Tiaprofenic Acid | 4.78 | 62.86 | 46.55 | 13.15 | 9.74 |

| Table 2: Antinociceptive (ED₅₀) and Ulcerogenic (UD₅₀) Activities of this compound and other NSAIDs in Mice.[4] |

The significantly higher safety index for this compound, particularly for the stomach, highlights its reduced potential for causing gastrointestinal damage compared to other NSAIDs.[4]

Anti-Inflammatory and Anti-Pyretic Effects

In other models, this compound displayed potent anti-inflammatory and anti-pyretic effects. It was found to be more potent than indomethacin and ketoprofen in reducing ultraviolet-induced erythema in guinea pigs and more potent than indomethacin and diclofenac sodium in inhibiting carrageenan-induced paw edema in rats.[2] Its anti-pyretic effect on yeast-induced fever in rats was also notably stronger than that of indomethacin and ketoprofen.[2]

Effects on Cytokine Levels

In a rat model of monosodium urate crystal-induced pleurisy, this compound demonstrated an ability to modulate pro-inflammatory cytokine production.

| Treatment | Pleural Exudate Volume | Leukocyte Number | PGE₂ Levels | IL-6 Levels | CINC-1 Levels | TNF Levels |

| This compound (5 mg/kg) | Reduced | Reduced | Reduced | Reduced | Reduced | Increased |

| Indomethacin (10 mg/kg) | Reduced | Reduced | Reduced | Reduced | Reduced | Increased |

| Table 3: Effects of this compound on Inflammatory Mediators in MSU-Induced Pleurisy in Rats.[3] |

This compound effectively reduced the levels of Interleukin-6 (IL-6) and cytokine-induced neutrophil chemoattractant-1 (CINC-1), a key chemokine involved in neutrophil infiltration.[3] This suggests that this compound's anti-inflammatory action extends beyond COX inhibition to the modulation of important cytokine pathways.

Experimental Protocols

Kaolin-Induced Writhing Test (Mice)

This protocol is used to assess the peripheral analgesic activity of a compound.

-

Animal Model: Male ddY mice are typically used.

-

Drug Administration: this compound and other NSAIDs are administered orally.

-

Induction of Writhing: A suspension of kaolin (e.g., 2.5 mg/mouse) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

-

Observation: The number of writhes is counted for a defined period (e.g., 15 minutes) after kaolin injection.

-

Endpoint: The dose that reduces the number of writhes by 50% (ED₅₀) is calculated to determine the antinociceptive potency.

Figure 2: Workflow for assessing antinociceptive activity.

Monosodium Urate (MSU) Crystal-Induced Pleurisy (Rats)

This model is used to evaluate the anti-inflammatory effects of compounds on gout-like inflammation.

-

Animal Model: Male Sprague-Dawley rats are used.

-

Drug Administration: this compound or a comparator drug is administered orally prior to the inflammatory challenge.

-

Induction of Pleurisy: A suspension of MSU crystals is injected into the pleural cavity.

-

Sample Collection: At specific time points (e.g., 3, 4, 5, and 6 hours) after MSU injection, the pleural exudate is collected.

-

Analysis: The volume of the exudate and the number of leukocytes are measured. The levels of PGE₂, IL-6, CINC-1, and TNF in the exudate are quantified using enzyme immunoassays or biological assays.

Conclusion

This compound is a promising NSAID with a compelling preclinical profile. It exhibits potent anti-inflammatory, analgesic, and anti-pyretic effects that are comparable or superior to several established NSAIDs. Its mechanism of action involves the potent inhibition of COX-2-mediated prostaglandin synthesis, as well as the modulation of key pro-inflammatory cytokines like IL-6 and CINC-1. The most significant advantage of this compound appears to be its favorable gastrointestinal safety profile, as indicated by its high safety index in ulcerogenic studies. This suggests a preferential inhibition of COX-2 over COX-1. Further investigation, particularly clinical trials, is warranted to establish its efficacy and safety in humans for the treatment of inflammatory conditions and pain.

References

- 1. [Table, Cyclooxygenase Selectivity of NSAIDs]. - Analgesics for Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In-vitro test system for the evaluation of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors based on a single HPLC run with UV detection using bovine aortic coronary endothelial cells (BAECs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Anti-inflammatory Properties of T-3788

Notice to the Reader: Despite a comprehensive search of publicly available scientific literature, clinical trial databases, and chemical compound registries, no specific information was found for a compound designated "T-3788" with anti-inflammatory properties. The searches conducted did not yield any peer-reviewed articles, patents, or clinical trial data associated with a therapeutic agent bearing this identifier.

It is possible that "T-3788" is an internal compound code that has not yet been disclosed in public forums, a developmental code for a discontinued project, or a misidentification. The following guide is a generalized framework illustrating the type of information that would be presented for a novel anti-inflammatory compound, based on common research and development practices in the pharmaceutical industry. This structure is provided as a template to be populated should information on T-3788 become available.

Executive Summary

This section would typically provide a high-level overview of T-3788, including its chemical class, proposed mechanism of action, and key findings from preclinical studies. It would summarize its potential as a therapeutic agent for inflammatory diseases.

Introduction to Inflammation and Therapeutic Landscape

This chapter would provide a background on the physiological and pathological roles of inflammation. It would discuss the major signaling pathways involved, such as the NF-κB, MAPK, and JAK-STAT pathways, and the roles of key inflammatory mediators like cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandins. A brief overview of existing anti-inflammatory therapies and their limitations would establish the medical need for novel agents like T-3788.

Preclinical Pharmacology of T-3788

This section would form the core of the technical guide, presenting the data-driven evidence for the anti-inflammatory effects of T-3788.

In Vitro Efficacy

Quantitative data from in vitro studies would be summarized in tabular format for clarity and ease of comparison.

Table 1: In Vitro Anti-inflammatory Activity of T-3788

| Assay Type | Cell Line/System | Stimulant | Endpoint Measured | T-3788 IC50 (nM) | Positive Control IC50 (nM) |

| Cytokine Release (TNF-α) | Human PBMCs | LPS | TNF-α concentration (pg/mL) | Data N/A | Data N/A |

| Cytokine Release (IL-6) | Murine Macrophages | Pam3CSK4 | IL-6 concentration (pg/mL) | Data N/A | Data N/A |

| Prostaglandin E2 (PGE2) Synthesis | A549 Human Lung Cells | IL-1β | PGE2 concentration (pg/mL) | Data N/A | Data N/A |

| NF-κB Reporter Gene Assay | HEK293T Cells | TNF-α | Luciferase Activity (RLU) | Data N/A | Data N/A |

| p38 MAPK Phosphorylation | THP-1 Monocytes | Anisomycin | Phospho-p38/Total p38 Ratio | Data N/A | Data N/A |

In Vivo Efficacy

Data from animal models of inflammation would be presented to demonstrate the in vivo activity of T-3788.

Table 2: In Vivo Anti-inflammatory Efficacy of T-3788

| Animal Model | Species | Dosing Regimen (mg/kg) | Readout | % Inhibition vs. Vehicle | p-value |

| LPS-induced Systemic Inflammation | Mouse | Data N/A | Serum TNF-α levels | Data N/A | Data N/A |

| Collagen-induced Arthritis (CIA) | Rat | Data N/A | Paw Swelling (mm) | Data N/A | Data N/A |

| Carrageenan-induced Paw Edema | Mouse | Data N/A | Edema Volume (μL) | Data N/A | Data N/A |

| DSS-induced Colitis | Mouse | Data N/A | Disease Activity Index (DAI) | Data N/A | Data N/A |

Mechanism of Action and Signaling Pathways

This section would detail the molecular mechanisms by which T-3788 exerts its anti-inflammatory effects. Diagrams generated using Graphviz would illustrate the key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

If T-3788 were found to inhibit the NF-κB pathway, a diagram would illustrate its point of intervention.

Experimental Protocols

Detailed methodologies for key experiments would be provided to allow for replication and verification of the findings.

In Vitro Cytokine Release Assay

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) would be isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Cells would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Treatment: PBMCs would be pre-incubated with various concentrations of T-3788 or a vehicle control for 1 hour.

-

Stimulation: Inflammation would be induced by adding lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.

-

Analysis: After 24 hours of incubation, the supernatant would be collected, and the concentration of TNF-α would be quantified using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: IC50 values would be calculated by non-linear regression analysis using GraphPad Prism software.

Animal Model: Carrageenan-induced Paw Edema

-

Animals: Male C57BL/6 mice, 8-10 weeks old, would be used.

-

Treatment: T-3788 would be administered orally at various doses 1 hour prior to carrageenan injection. A vehicle control group and a positive control group (e.g., indomethacin) would be included.

-

Induction of Edema: 50 µL of a 1% carrageenan solution in saline would be injected into the sub-plantar surface of the right hind paw.

-

Measurement: Paw volume would be measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 4, and 6 hours) post-carrageenan injection.

-

Data Analysis: The percentage inhibition of edema would be calculated for each group relative to the vehicle control group. Statistical significance would be determined using a one-way ANOVA followed by Dunnett's post-hoc test.

Summary and Future Directions

This final section would summarize the key anti-inflammatory properties of T-3788 and discuss its potential therapeutic applications. It would also outline the next steps in its development, such as further preclinical safety studies and the design of first-in-human clinical trials.

Should you have a more specific identifier, such as a chemical name, CAS number, or the name of the organization developing this compound, please provide it to enable a more targeted and potentially successful search for the requested information.

M-5011: A Technical Guide on its Biological Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological targets and signaling pathways of M-5011, a novel non-steroidal anti-inflammatory drug (NSAID). This compound, chemically known as d-2-[4-(3-methyl-2-thienyl)phenyl] propionic acid, has demonstrated potent anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) properties. A key characteristic of this compound is its comparatively low ulcerogenic potential, suggesting a more favorable gastrointestinal safety profile than traditional NSAIDs.[1]

Core Biological Target: Cyclooxygenase (COX) Enzymes

The primary mechanism of action of this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes.[2] COX enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological functions such as protecting the gastric mucosa, maintaining kidney function, and regulating platelet aggregation.

-

COX-2: This isoform is typically undetectable in most tissues under normal conditions. However, its expression is induced by inflammatory stimuli, such as cytokines and endotoxins, leading to the production of prostaglandins that mediate inflammation and pain.

This compound has been shown to potently inhibit the production of prostaglandin E2 (PGE2), a key inflammatory prostaglandin, at sites of inflammation.[1][3] This suggests that this compound's therapeutic effects are mediated through the inhibition of COX enzymes, with a notable efficacy against COX-2.

Quantitative Data: Inhibition of Prostaglandin E2 Production

The following table summarizes the in vivo inhibitory activity of this compound on prostaglandin E2 (PGE2) production in a carrageenan-induced inflammation model in rats. The ID50 value represents the dose of the drug required to inhibit PGE2 production by 50%.

| Compound | Inflamed Site (Carrageenan Pouch) ID50 (mg/kg) | Non-inflamed Site (Stomach) ID50 (mg/kg) |

| This compound | 0.28 | 0.49 |

| Indomethacin | 1.00 | 0.38 |

| Diclofenac | 0.48 | 0.43 |

| Ketoprofen | 0.87 | 0.06 |

Data sourced from a study on carrageenan-induced air-pouch inflammation in rats.[1][3]

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the arachidonic acid cascade , which leads to the synthesis of prostaglandins. By inhibiting COX enzymes, this compound effectively blocks this pathway, resulting in its therapeutic effects.

Prostaglandin Synthesis Pathway

The following diagram illustrates the prostaglandin synthesis pathway and the point of intervention for this compound.

Effects on Inflammatory Cytokines

While direct, extensive studies on this compound's impact on cytokine signaling are limited, NSAIDs are known to indirectly influence the inflammatory cascade that involves cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). Prostaglandins can modulate the production and activity of these cytokines. By reducing prostaglandin levels, this compound may contribute to a reduction in the overall inflammatory environment, which includes the downstream effects of these pro-inflammatory cytokines. Further research is needed to elucidate the direct effects of this compound on cytokine gene expression and signaling pathways.

Key Experimental Protocols

The anti-inflammatory and analgesic properties of this compound have been characterized using various established preclinical models. Below are detailed methodologies for two key experiments.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model to assess the anti-inflammatory activity of pharmacological agents.

Objective: To evaluate the ability of this compound to reduce acute inflammation.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping: Animals are randomly assigned to control and treatment groups.

-

Drug Administration: this compound, a reference NSAID (e.g., indomethacin), or vehicle (control) is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 60 minutes) before the induction of inflammation.

-

Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is prepared. 0.1 mL of this solution is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the injected paw is measured immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: The degree of edema is calculated as the increase in paw volume from baseline. The percentage inhibition of edema in the drug-treated groups is calculated relative to the vehicle-treated control group.

Kaolin-Induced Writhing Test in Mice

This model is used to assess the peripheral analgesic activity of test compounds.

Objective: To determine the pain-relieving effects of this compound.

Methodology:

-

Animal Model: Male ddY or Swiss albino mice (20-25g) are commonly used.

-

Acclimatization: Animals are acclimatized for a minimum of one week.

-

Grouping: Mice are randomly assigned to control and treatment groups.

-

Drug Administration: this compound, a reference analgesic (e.g., aspirin), or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a set time (e.g., 30-60 minutes) before the induction of writhing.

-

Induction of Writhing: A 0.25% to 1% suspension of kaolin in saline is prepared. 0.1 mL of this suspension is injected intraperitoneally into each mouse.

-

Observation: Immediately after the kaolin injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a specific period, typically 20-30 minutes.

-

Data Analysis: The total number of writhes for each animal in the treatment groups is compared to the control group. The percentage of inhibition of writhing is calculated.

Summary and Future Directions

This compound is a promising NSAID with potent anti-inflammatory and analgesic effects, coupled with a favorable gastrointestinal safety profile. Its primary mechanism of action is the inhibition of COX enzymes, leading to a reduction in prostaglandin synthesis. While its effects on the arachidonic acid cascade are well-established, further research is warranted to fully elucidate its interactions with other inflammatory signaling pathways, including those involving key cytokines. Detailed investigations into its COX-1 versus COX-2 selectivity at a molecular level would provide a more complete understanding of its mechanism and safety profile.

References

The Discovery and Preclinical Profile of d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (M-5011): A Potent Non-Steroidal Anti-Inflammatory Agent

An In-Depth Technical Guide for Drug Development Professionals

Abstract

d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, also known as M-5011, is a novel non-steroidal anti-inflammatory drug (NSAID) demonstrating potent anti-inflammatory, analgesic, and antipyretic properties in preclinical studies.[1][2] Comparative investigations have revealed its superiority in certain models over established NSAIDs such as indomethacin, diclofenac sodium, and ketoprofen, alongside a favorable gastrointestinal safety profile.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, pharmacology, and pharmacokinetics of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The development of new NSAIDs continues to be a significant area of research, driven by the need for agents with improved efficacy and reduced side effects, particularly gastrointestinal complications. This compound emerged from research efforts to identify a novel phenylpropionic acid derivative with a potent and well-tolerated profile. This document details the foundational preclinical data that underscore the therapeutic potential of this compound.

Synthesis

While a detailed, step-by-step synthesis of d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid is not publicly available, a plausible synthetic route can be conceptualized based on the synthesis of its aldehyde intermediate, 2-[4-(3-methyl-2-thienyl)phenyl]propionaldehyde.[3] The pathway likely involves the formation of an oxirane intermediate from 4-(3-methyl-2-thienyl)acetophenone, followed by rearrangement to the aldehyde, and subsequent oxidation to the carboxylic acid.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid.

Pharmacological Profile

This compound has demonstrated significant anti-inflammatory, analgesic, and antipyretic activities in various animal models.

Data Presentation

Table 1: Anti-Inflammatory Activity of this compound Compared to Reference NSAIDs [1][2]

| Model | Species | This compound Potency | Comparator | Potency Ratio (this compound vs. Comparator) |

| Ultraviolet-induced Erythema | Guinea Pig | More Potent | Indomethacin | 11.7x |

| More Potent | Ketoprofen | 1.8x | ||

| Carrageenan-induced Paw Edema | Rat | More Potent | Indomethacin | 2.0x |

| More Potent | Diclofenac Sodium | 1.5x |

Table 2: Analgesic and Antipyretic Activity of this compound [1][2]

| Model | Species | This compound Potency | Comparator(s) | Potency Ratio (this compound vs. Comparator) |

| Dry Yeast-induced Hyperalgesia | Rat | Equipotent | Indomethacin, Diclofenac Sodium, Ketoprofen | ~1.0x |

| Adjuvant-induced Arthritic Pain | Rat | Equipotent | Indomethacin, Diclofenac Sodium, Ketoprofen | ~1.0x |

| Yeast-induced Pyrexia | Rat | More Potent | Indomethacin | 4.2x |

| More Potent | Ketoprofen | 4.6x |

Table 3: Gastric Ulcerogenic Activity [1][2]

| Species | This compound Activity | Comparator | Activity Ratio (this compound vs. Comparator) |

| Rat | Less Ulcerogenic | Indomethacin | 0.5x |

Mechanism of Action: Prostaglandin Synthesis Inhibition

As a typical NSAID, this compound is believed to exert its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Mechanism of action of this compound via inhibition of the prostaglandin synthesis pathway.

Studies have shown that this compound is a potent inhibitor of prostaglandin E2 (PGE2) production. In a carrageenan-induced air-pouch inflammation model in rats, the inhibitory effect of this compound on PGE2 production in the inflammatory exudate was 1.75 times more potent than its effect in the non-inflamed stomach tissue.[1][2]

Pharmacokinetic Profile

The disposition of the S-enantiomer of this compound (S-MTPPA) was investigated in rats, dogs, and monkeys following oral administration.

Data Presentation

Table 4: Pharmacokinetic Parameters of S-MTPPA in Different Species [4]

| Parameter | Rat | Dog | Monkey |

| Dose (Oral) | Not Specified | Not Specified | Not Specified |

| Absorption (%) | 97.7 | - | - |

| tmax (min) | 15 | 30 | 15 |

| Cmax (µg/mL) | 13.07 | 26.2 | 12.8 |

| t1/2 (h) | 2.5 | 7.0 | 3.0 |

Distribution, Metabolism, and Excretion

Following oral administration to rats, radioactivity from 14C-labeled S-MTPPA was widely distributed in tissues and was almost completely excreted within 48 hours in urine and feces.[4] In bile duct-cannulated rats, 75.0% of the administered radioactivity was excreted in the bile, 18.6% in the urine, and 1.4% in the feces within 48 hours.[4]

The primary metabolic pathways for S-MTPPA differ across species. In rats and monkeys, metabolism mainly occurs through oxidation of the thiophenyl moiety and glucuronidation of the carboxyl group.[4] In dogs, the major metabolite identified in urine and feces was the taurine conjugate of MTPPA.[4]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of a compound.

-

Animals: Male Wistar rats are typically used.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The basal volume of the left hind paw is measured using a plethysmometer.

-

The test compound (this compound) or vehicle is administered orally.

-

After a set time (e.g., 1 hour), a 1% carrageenan suspension in saline (e.g., 0.05 mL) is injected into the sub-plantar surface of the left hind paw to induce inflammation.[1]

-

Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[1]

-

-

Endpoint: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Ultraviolet-Induced Erythema in Guinea Pigs

This model evaluates the anti-inflammatory effect of a compound on UV-induced skin inflammation.

-

Animals: Albino guinea pigs are used.

-

Procedure:

-

The dorsal skin of the guinea pigs is depilated.

-

The test compound (this compound) or vehicle is administered orally prior to UV exposure.

-

A specific area of the depilated skin is exposed to a controlled dose of ultraviolet radiation.

-

The resulting erythema (redness) is scored at various time points after exposure (e.g., 2 and 4 hours).

-

-

Endpoint: The intensity of erythema is graded, and the inhibitory effect of the compound is determined by comparing the scores of the treated group to the control group.

Prostaglandin E2 Production Inhibition Assay

This in vitro or ex vivo assay quantifies the ability of a compound to inhibit PGE2 synthesis.

-

System: Can be performed using cell cultures (e.g., macrophages stimulated with lipopolysaccharide - LPS) or from inflammatory exudates from in vivo models.[2]

-

Procedure (using inflammatory exudate):

-

Inflammation is induced in an animal model (e.g., carrageenan air pouch in rats).

-

The test compound (this compound) is administered.

-

At a specific time point, the inflammatory exudate is collected.

-

The concentration of PGE2 in the exudate is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[2]

-

-

Endpoint: The reduction in PGE2 concentration in the treated group is compared to the control group to determine the inhibitory activity.

Conclusion

d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (this compound) has demonstrated a compelling preclinical profile as a potent NSAID. Its enhanced anti-inflammatory and antipyretic activities, coupled with a reduced potential for gastric ulceration compared to some established NSAIDs, highlight its potential as a valuable therapeutic agent. The pharmacokinetic data indicate good oral absorption and predictable metabolism and excretion patterns in various species. Further clinical development would be necessary to fully elucidate its therapeutic utility and safety in humans.

References

In-Depth Technical Guide: The Immunomodulatory Profile of M-5011

For Researchers, Scientists, and Drug Development Professionals

Abstract

M-5011, also identified as T-3788 and M-5011C, is a non-steroidal anti-inflammatory drug (NSAID) with recognized immunomodulatory capabilities.[1] Preclinical evidence highlights its potential in mitigating inflammatory responses and associated pathologies. This document provides a comprehensive overview of the known immunomodulatory effects of this compound, detailing its mechanism of action, relevant experimental data, and associated signaling pathways.

Core Mechanism of Action: Lipoxygenase Inhibition

This compound is characterized as a potent lipoxygenase (LOX) inhibitor. This mechanism is central to its anti-inflammatory and immunomodulatory effects. By inhibiting LOX enzymes, this compound effectively curtails the production of leukotrienes, which are key lipid mediators in inflammatory processes. This action leads to a reduction in inflammation and modulation of immune cell activity.

Signaling Pathway: Lipoxygenase Inhibition

The following diagram illustrates the inhibitory effect of this compound on the lipoxygenase pathway.

Immunomodulatory Effects

The primary immunomodulatory effect of this compound stems from its ability to suppress lymphocyte proliferation. This action is crucial in the context of inflammatory and fibroproliferative diseases.

Experimental Evidence: Wound-Healing Model in Rats

In a preclinical wound-healing model in rats, this compound demonstrated significant anti-inflammatory and antiproliferative actions. The study highlighted a pronounced effect during the proliferative phase of wound healing, underscoring its impact on cell proliferation.

-

Model: Experimental wound-healing model in rats to induce granulation tissue formation, reflecting both inflammatory and fibroproliferative processes.

-

Treatment Groups:

-

Control group

-

This compound treatment group

-

Indomethacin (cyclooxygenase inhibitor) treatment group for comparison

-

Groups with simultaneous application of arachidonic acid

-

-

Assessment:

-

Measurement of granulation tissue formation.

-

Analysis of total and differential cell counts per unit area.

-

Evaluation of lymphocyte proliferation.

-

Assessment of antiangiogenic effects.

-

| Parameter | This compound Effect | Indomethacin Effect |

| Granulation Tissue Formation | Suppressed | Suppressed |

| Lymphocyte Proliferation | Strong Suppression | Marked Changes |

| Wound Healing Phase of Strongest Effect | Proliferative Phase | Inflammatory Phase |

| Antiangiogenic Action | Observed | Not Observed |

Clinical Studies

A late-phase II clinical study was conducted to evaluate M-5011C in patients with osteoarthritis. While the full results of this multi-institutional, double-blind, comparative, dose-finding study are not widely available in English, its existence points to the clinical investigation of this compound's therapeutic potential in inflammatory conditions.[2]

Conclusion

This compound is an NSAID with distinct immunomodulatory properties, primarily driven by its inhibition of the lipoxygenase pathway. This mechanism leads to the suppression of lymphocyte proliferation and demonstrates anti-inflammatory and antiproliferative effects in preclinical models. While clinical data is limited in accessible literature, the existing evidence suggests that this compound holds promise as a therapeutic agent for inflammatory and fibroproliferative diseases. Further research is warranted to fully elucidate its clinical efficacy and the broader implications of its immunomodulatory effects.

References

Pharmacological Profile of M-5011: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

M-5011, chemically known as d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, is a novel non-steroidal anti-inflammatory drug (NSAID) demonstrating potent anti-inflammatory, analgesic, and antipyretic properties. A significant characteristic of this compound is its favorable gastrointestinal safety profile, exhibiting low ulcerogenic activity compared to traditional NSAIDs. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, and a summary of key preclinical data. Detailed experimental protocols for the evaluation of its anti-inflammatory and analgesic effects are also presented.

Mechanism of Action

This compound exerts its therapeutic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, this compound effectively reduces the synthesis of prostaglandins, thereby alleviating inflammatory symptoms.

Signaling Pathway

The anti-inflammatory action of this compound is centered on the arachidonic acid signaling pathway. Cellular membrane phospholipids are converted to arachidonic acid by phospholipase A2. Arachidonic acid is then metabolized by COX enzymes to produce prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (PGE2, PGD2, etc.) and thromboxanes. This compound inhibits the activity of both COX-1 and COX-2, thus preventing the formation of these inflammatory mediators.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vivo Efficacy of this compound

| Parameter | Species | Model | This compound | Indomethacin | Ketoprofen | Diclofenac |

| ED₅₀ (mg/kg) | Mouse | Kaolin-induced Writhing | 0.63 | 0.21 | 0.28 | 0.68 |

Table 2: In Vitro COX Inhibition by this compound

| Parameter | Enzyme | This compound | Ketoprofen | Diclofenac | Indomethacin |

| IC₅₀ (x 10⁻⁷ M) | COX-2 | 4.4 | 5.9 | >10 | >10 |

Table 3: Ulcerogenic Activity of this compound

| Parameter | Species | This compound | Indomethacin | Ketoprofen | Diclofenac |

| UD₅₀ (mg/kg, stomach) | Mouse | 88.23 | 8.96 | 20.04 | 4.19 |

| UD₅₀ (mg/kg, small intestine) | Mouse | 46.09 | 4.78 | 10.75 | 2.24 |

Table 4: Pharmacokinetic Parameters of this compound

| Parameter | Rat | Dog | Monkey |

| Cmax (µg/mL) | 13.07 | 26.2 | 12.8 |

| Tmax (min) | 15 | 30 | 15 |

| t₁/₂ (h) | 2.5 | 7.0 | 3.0 |

Experimental Protocols

Detailed methodologies for key in vivo and in vitro experiments are provided below.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the anti-inflammatory activity of a compound.

Protocol:

-

Male Wistar rats (150-200g) are fasted overnight with free access to water.

-

The basal paw volume of the right hind paw is measured using a plethysmometer.

-

This compound, a vehicle control, or a reference NSAID is administered orally.

-

After 1 hour, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Kaolin-Induced Writhing Test in Mice

This test is employed to evaluate the peripheral analgesic activity of a substance.

Protocol:

-

Male ICR mice (20-25g) are used.

-

This compound, a vehicle control, or a reference NSAID is administered orally.

-

After 1 hour, 0.25 mL of a 0.7% kaolin suspension in saline is injected intraperitoneally.

-

Immediately after the kaolin injection, the mice are placed in individual observation cages.

-

The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20 minutes.

-

The percentage of analgesic protection is calculated by comparing the mean number of writhes in the treated groups to the vehicle control group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Protocol:

-

The assay is performed in a 96-well plate format.

-

Recombinant human COX-1 or COX-2 enzyme is added to the wells containing assay buffer and a heme cofactor.

-

Various concentrations of this compound or a reference inhibitor are added to the wells and pre-incubated for 10-15 minutes at room temperature.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The peroxidase activity of COX, which is proportional to prostaglandin synthesis, is measured using a fluorometric or colorimetric probe.

-

The fluorescence or absorbance is read over time using a microplate reader.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

Experimental Workflow

The following diagram illustrates the typical preclinical experimental workflow for evaluating a novel NSAID like this compound.

Pharmacokinetics and Metabolism

Studies in rats, dogs, and monkeys have shown that this compound is well-absorbed after oral administration, with time to maximum plasma concentration (Tmax) ranging from 15 to 30 minutes.[1] The plasma half-life (t₁/₂) varies across species, being 2.5 hours in rats, 7.0 hours in dogs, and 3.0 hours in monkeys.[1]

The primary routes of metabolism for this compound involve oxidation of the thiophenyl moiety and glucuronidation of the carboxyl group.[1] In dogs, a major metabolite is the taurine conjugate.[1] The excretion of this compound and its metabolites occurs through both urine and feces.[1] Studies have indicated that human cytochrome P450 isoforms are involved in the metabolism of this compound.

Safety and Toxicology

A key feature of this compound is its improved gastrointestinal safety profile compared to other NSAIDs. The ulcerogenic dose (UD₅₀) in the stomach of mice was found to be significantly higher for this compound (88.23 mg/kg) compared to indomethacin (8.96 mg/kg), ketoprofen (20.04 mg/kg), and diclofenac (4.19 mg/kg). A similar trend was observed for ulceration in the small intestine. This suggests a reduced risk of gastrointestinal side effects, a common concern with chronic NSAID therapy. Further comprehensive toxicological studies are necessary to fully characterize the long-term safety profile of this compound.

Conclusion

This compound is a promising novel NSAID with a potent pharmacological profile characterized by strong anti-inflammatory and analgesic effects. Its primary mechanism of action through COX inhibition is well-established. Notably, its significantly lower ulcerogenic potential compared to existing NSAIDs suggests a favorable safety profile, which could offer a significant clinical advantage. The pharmacokinetic profile of this compound indicates good oral absorption and a moderate duration of action. Further clinical development is warranted to fully elucidate the therapeutic potential and long-term safety of this compound in human populations.

References

M-5011: A Technical Guide for Inflammation and Pain Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

M-5011, also known as d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, is a potent non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant anti-inflammatory, analgesic, and anti-pyretic properties in preclinical studies. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical data, and the experimental protocols used in its evaluation. This compound selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, a key mediator in the inflammatory cascade, leading to reduced production of prostaglandin E2 (PGE2). This targeted action suggests a favorable therapeutic profile, potentially with a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound for inflammation and pain management.

Mechanism of Action: COX-2 Inhibition

This compound exerts its anti-inflammatory and analgesic effects primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. In the inflammatory cascade, various stimuli trigger the release of arachidonic acid from the cell membrane. The COX-2 enzyme then metabolizes arachidonic acid into prostaglandin H2 (PGH2), which is further converted into various prostaglandins, including prostaglandin E2 (PGE2), by terminal prostaglandin synthases. PGE2 is a key mediator of inflammation, pain, and fever. By inhibiting COX-2, this compound effectively reduces the production of PGE2, thereby mitigating the downstream inflammatory and nociceptive responses.[1][2]

Preclinical Pharmacology Data

This compound has undergone extensive preclinical evaluation to characterize its pharmacological profile. The following tables summarize the key quantitative data from these studies, comparing the efficacy and safety of this compound with other established NSAIDs.

Table 1: Anti-Inflammatory Activity of this compound

| Experimental Model | Species | This compound ED50 / ID30 (mg/kg, p.o.) | Comparator Drug | Comparator ED50 / ID30 (mg/kg, p.o.) | Relative Potency (this compound vs. Comparator) |

| Carrageenan-induced Paw Edema | Rat | 2.36 (ID30) | Indomethacin | 4.66 (ID30) | ~2.0x more potent |

| Diclofenac Sodium | 3.46 (ID30) | ~1.5x more potent | |||

| Ketoprofen | 1.60 (ID30) | ~0.7x as potent | |||

| UV-induced Erythema | Guinea Pig | - | Indomethacin | - | 11.7x more potent |

| Ketoprofen | - | 1.8x more potent |

Table 2: Analgesic Activity of this compound

| Experimental Model | Species | This compound Efficacy | Comparator Drugs | Comparator Efficacy |

| Dry Yeast-induced Hyperalgesia | Rat | Equipotent | Indomethacin, Diclofenac Sodium, Ketoprofen | Equipotent |

| Adjuvant-induced Arthritic Pain | Rat | Equipotent | Indomethacin, Diclofenac Sodium, Ketoprofen | Equipotent |

Table 3: Anti-Pyretic Activity of this compound

| Experimental Model | Species | This compound Efficacy | Comparator Drug | Comparator Efficacy | Relative Potency (this compound vs. Comparator) |

| Yeast-induced Pyrexia | Rat | - | Indomethacin | - | 4.2x more potent |

| Ketoprofen | - | 4.6x more potent |

Table 4: Gastric Ulcerogenic Activity of this compound

| Species | This compound Ulcerogenic Activity | Comparator Drug | Comparator Ulcerogenic Activity | Relative Safety (this compound vs. Comparator) |

| Rat | Half that of Indomethacin | Indomethacin | - | 2x safer |

Experimental Protocols

The following are detailed methodologies for the key preclinical experiments cited in the evaluation of this compound.

Carrageenan-Induced Paw Edema in Rats

This model is a standard for assessing acute inflammation and the efficacy of anti-inflammatory drugs.

-

Animals: Male Wistar rats (or similar strain), typically weighing 150-200g.

-

Procedure:

-

A baseline measurement of the paw volume of the right hind paw is taken using a plethysmometer.

-

This compound or a comparator drug is administered orally (p.o.) at various doses. The vehicle (e.g., 0.5% carboxymethyl cellulose) is administered to the control group.

-

After a set time (e.g., 60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.[3]

-

The paw volume is measured again at specific time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[4]

-

-

Data Analysis: The percentage of edema inhibition is calculated for each dose group relative to the control group. The ID30 (the dose that causes a 30% inhibition of edema) is then determined from the dose-response curve.

Ultraviolet (UV)-Induced Erythema in Guinea Pigs

This model is used to evaluate the anti-inflammatory effects of drugs on vascular permeability changes induced by UV radiation.

-

Animals: Male albino guinea pigs, typically weighing 300-400g.

-

Procedure:

-

The dorsal skin of the guinea pigs is depilated.

-

The animals are administered this compound or a comparator drug orally.

-

After a set time, the depilated skin is exposed to a controlled dose of UV radiation.

-

The intensity of the resulting erythema is scored at various time points after UV exposure (e.g., 2, 4, 6 hours).[5]

-

-

Data Analysis: The erythema scores of the drug-treated groups are compared to the vehicle-treated control group to determine the inhibitory effect of the drug.

Yeast-Induced Pyrexia in Rats

This model assesses the anti-pyretic (fever-reducing) activity of a compound.

-

Animals: Male Wistar rats, typically weighing 150-200g.

-

Procedure:

-

The baseline rectal temperature of the rats is measured.

-

Pyrexia is induced by a subcutaneous injection of a 20% aqueous suspension of brewer's yeast.[6]

-

After a period for the fever to develop (e.g., 18 hours), the rectal temperature is measured again to confirm pyrexia.

-

This compound or a comparator drug is administered orally.

-

Rectal temperature is then monitored at regular intervals (e.g., every 30 or 60 minutes) for several hours.[7]

-

-

Data Analysis: The reduction in rectal temperature in the drug-treated groups is compared to the pyretic control group to determine the anti-pyretic efficacy.

Clinical Development

A late-phase II clinical study of M-5011C (a formulation of this compound) for the treatment of osteoarthritis was conducted. The study was a multi-institutional, double-blind, three-group comparative, dose-finding trial.[8] However, the detailed results of this study are not widely available in English-language publications at the time of this writing. Further investigation into the findings of this trial is warranted to fully understand the clinical potential of this compound.

Conclusion

This compound is a promising non-steroidal anti-inflammatory drug with a well-characterized preclinical profile. Its potent anti-inflammatory, analgesic, and anti-pyretic effects, coupled with a favorable gastric safety profile compared to traditional NSAIDs, make it a compelling candidate for further investigation. The selective inhibition of COX-2 provides a clear mechanism of action. While the publicly available clinical data is limited, the robust preclinical evidence suggests that this compound holds significant therapeutic potential for the management of a range of inflammatory conditions and pain states. This technical guide provides a solid foundation for researchers and developers interested in exploring the future of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Delayed manifestation of ultraviolet reaction in the guinea-pig caused by anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [Late phase II clinical study of M-5011C on osteoarthritis--a multi-institutional double-blind, three group comparative, dose finding study] - PubMed [pubmed.ncbi.nlm.nih.gov]

M-5011: A Comprehensive Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-5011, chemically known as d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, is a novel non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant therapeutic potential in preclinical studies.[1][2][3] This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, pharmacological effects, and the experimental methodologies used to evaluate its efficacy and safety profile. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the development of new anti-inflammatory and analgesic agents.

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound exerts its anti-inflammatory, analgesic, and anti-pyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (PGs).[1][2] Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever.

The mechanism involves the following key steps:

-

Inflammatory Stimuli: Cellular injury or inflammatory signals trigger the release of arachidonic acid (AA) from the cell membrane.

-

COX Enzyme Activity: The COX enzymes (COX-1 and COX-2) metabolize arachidonic acid into prostaglandin H2 (PGH2).

-

Prostaglandin Synthesis: PGH2 is then converted into various prostaglandins, including prostaglandin E2 (PGE2), which is a potent mediator of inflammation and pain.

-

This compound Intervention: this compound acts as a potent inhibitor of both COX-1 and COX-2, thereby blocking the production of PGE2.[1][2] The inhibition of COX-2 is particularly relevant for its anti-inflammatory effects at the site of inflammation, while the inhibition of COX-1 is associated with some of the side effects, such as gastrointestinal issues.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies, comparing the efficacy and safety of this compound with other established NSAIDs.

Table 1: Anti-Inflammatory Activity of this compound

| Experimental Model | Species | This compound Potency Relative to Other NSAIDs | Reference |

| Ultraviolet-induced erythema | Guinea pigs | 11.7 times more potent than indomethacin; 1.8 times more potent than ketoprofen. | [4][5] |

| Carrageenin-induced paw edema | Rats | 2 times more potent than indomethacin; 1.5 times more potent than diclofenac sodium. | [4][5] |

Table 2: Analgesic Activity of this compound

| Experimental Model | Species | This compound Potency Relative to Other NSAIDs | ED50 (mg/kg) | Reference |

| Kaolin-induced writhing | Mice | More potent than zaltoprofen and tiaprofenic acid; equipotent to diclofenac; less potent than indomethacin and ketoprofen. | 0.63 | [6][7] |

| Dry yeast-induced hyperalgesia | Rats | Equipotent to indomethacin, diclofenac sodium, and ketoprofen. | Not Reported | [4][5] |

| Adjuvant-induced arthritic pain | Rats | Equipotent to indomethacin, diclofenac sodium, and ketoprofen. | Not Reported | [4][5] |

Table 3: Anti-Pyretic Activity of this compound

| Experimental Model | Species | This compound Potency Relative to Other NSAIDs | Reference |

| Yeast-induced pyrexia | Rats | 4.2 times more potent than indomethacin; 4.6 times more potent than ketoprofen. | [4][5] |

Table 4: Ulcerogenic Activity of this compound

| Organ | Species | This compound Ulcerogenic Potential | UD50 (mg/kg) | Reference |

| Stomach | Rats | Half the ulcerogenic activity of indomethacin. | 88.23 | [4][7] |

| Small Intestines | Mice | - | 46.09 | [7] |

Table 5: In Vitro Inhibition of Prostaglandin E2 Production

| Cell Type | Stimulus | This compound IC50 | Ketoprofen IC50 | Reference |

| Rheumatoid synovial fibroblasts | Interleukin-1β | 4.4 x 10-7 M | 5.9 x 10-7 M | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model to assess the anti-inflammatory activity of new compounds.

-

Animals: Male Wistar rats (180-200g) are used.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The test compound (this compound or reference NSAID) or vehicle is administered orally.

-

After a specific absorption time (e.g., 60 minutes), a 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw.

-

The paw volume is measured immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

-

-

Data Analysis: The results are expressed as the mean increase in paw volume ± SEM. The percentage inhibition is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average inflammation in the control group and Vt is the average inflammation in the drug-treated group.

Kaolin-Induced Writhing in Mice

This model is used to evaluate the peripheral analgesic activity of drugs.

-

Animals: Male ddY mice (20-25g) are used.

-

Procedure:

-

The test compound (this compound or reference NSAID) or vehicle is administered orally.

-

After a specific absorption time (e.g., 60 minutes), a 0.25% suspension of kaolin in saline (10 mL/kg) is injected intraperitoneally.

-

Immediately after the kaolin injection, the mice are placed in individual observation cages.

-

The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period (e.g., 20 minutes).

-

-

Data Analysis: The percentage of analgesic protection is calculated as [(mean writhes in control - mean writhes in treated) / mean writhes in control] x 100. The ED50 value is then calculated from the dose-response curve.

Ultraviolet-Induced Erythema in Guinea Pigs

This model assesses the anti-inflammatory effect of drugs on UV-induced skin inflammation.

-

Animals: Male Hartley guinea pigs (300-350g) are used.

-

Procedure:

-

The backs of the guinea pigs are shaved 24 hours before the experiment.

-

The test compound (this compound or reference NSAID) or vehicle is administered orally.

-

After a specific absorption time, the shaved area of the back is exposed to a controlled dose of UV radiation from a mercury lamp.

-

The intensity of the resulting erythema (redness) is scored at specific time points (e.g., 2, 4, and 6 hours) after UV exposure by a trained observer blinded to the treatment. The scoring is typically on a scale from 0 (no erythema) to 4 (severe erythema).

-

-

Data Analysis: The mean erythema score for each treatment group is calculated at each time point and compared to the vehicle control group.

Measurement of Prostaglandin E2 (PGE2) Production in Rheumatoid Synovial Fibroblasts

This in vitro assay determines the direct inhibitory effect of a compound on PGE2 synthesis.

-

Cell Culture: Synovial fibroblasts are isolated from the synovial tissue of patients with rheumatoid arthritis and cultured.

-

Procedure:

-

The cultured fibroblasts are pre-incubated with the test compound (this compound or reference NSAID) at various concentrations for a specific period.

-

The cells are then stimulated with interleukin-1β (IL-1β) to induce the expression of COX-2 and the production of PGE2.

-

After the stimulation period, the cell culture supernatant is collected.

-

The concentration of PGE2 in the supernatant is measured using a competitive enzyme immunoassay (EIA) kit.

-

-

Data Analysis: The IC50 value, which is the concentration of the drug that inhibits PGE2 production by 50%, is calculated from the concentration-response curve.

Experimental Workflow and Logical Relationships

The evaluation of a novel NSAID like this compound typically follows a structured workflow, starting from in vitro assays to in vivo models of inflammation, pain, and pyresis, and finally assessing its safety profile.

Conclusion

This compound has consistently demonstrated potent anti-inflammatory, analgesic, and anti-pyretic properties in a variety of preclinical models.[4][5] Its efficacy is comparable, and in some cases superior, to established NSAIDs. A key advantage of this compound appears to be its favorable safety profile, with a lower incidence of gastrointestinal ulceration compared to drugs like indomethacin.[4][7] The mechanism of action, centered on the inhibition of prostaglandin synthesis, is well-supported by in vitro data.[1][2] These findings strongly suggest that this compound holds significant promise as a therapeutic agent for the management of pain and inflammatory conditions. Further clinical investigation is warranted to fully elucidate its therapeutic potential in humans.

References

- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of prostaglandin E2 in rectal mucosa in human subjects: a method study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]

- 5. Carrageenan paw edema [bio-protocol.org]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Delayed manifestation of ultra violet radiation induced erythema in guinea pigs by sodium pyruvate--a free radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for M-5011 in a Collagen-Induced Arthritis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-5011, chemically identified as d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, is a novel nonsteroidal anti-inflammatory drug (NSAID) demonstrating potent anti-inflammatory and analgesic properties with a favorable safety profile in preclinical animal models.[1] This document provides detailed application notes and a comprehensive in vivo protocol for evaluating the efficacy of this compound in a collagen-induced arthritis (CIA) rat model, a well-established preclinical model that shares immunological and pathological similarities with human rheumatoid arthritis.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of arachidonic acid metabolism. It is a potent and reversible inhibitor of cyclooxygenase-2 (COX-2), the enzyme responsible for the production of pro-inflammatory prostaglandins such as prostaglandin E2 (PGE2).[1] The IC50 value for this compound inhibition of PGE2 production by COX-2 has been reported as 4.4 x 10-7 M.[1] While it also inhibits COX-1, it does so with less potency.[1] Additionally, this compound has been shown to inhibit the release of arachidonic acid from synovial cells, further reducing the substrate available for prostaglandin synthesis.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from a study evaluating this compound in a rat model of collagen-induced arthritis.[2]

| Parameter | Control (Arthritic Rats) | This compound (1.5 mg/kg) | This compound (4.5 mg/kg) |

| Paw Volume | Increased | Tendency to prevent increase | Tendency to prevent increase |

| Urinary Pyridinoline | Elevated on day 28 and 35 | Tendency to prevent increase on day 28 | Not specified |

| Urinary Deoxypyridinoline | Elevated on day 28 and 35 | No effect | No effect |

| Vertebral Bone Mineral Density | Decreased | Prevented decrease | Prevented decrease |

In Vivo Protocol: this compound in Collagen-Induced Arthritis (Rat Model)

This protocol outlines the induction of collagen-induced arthritis in Dark Agouti (DA) rats and the subsequent treatment with this compound.

1. Animal Model

-

Species: Rat

-

Strain: Dark Agouti (DA)

-

Age: 8 weeks old at the start of the experiment

-

Sex: Female rats are commonly used and have been shown to be susceptible to CIA.

2. Materials and Reagents

-

Bovine Type II Collagen

-

0.05M Acetic Acid

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

-

Syringes and needles (26-gauge)

-

Homogenizer or emulsifier

3. Experimental Workflow

Caption: Experimental workflow for evaluating this compound in a rat CIA model.

4. Detailed Methodology

4.1. Preparation of Collagen Emulsion

-

Dissolve bovine type II collagen in 0.05M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.

-

To prepare the primary immunization emulsion, mix the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) to create a stable emulsion. Use a homogenizer or two-syringe method for emulsification.

-

For the booster immunization, prepare an emulsion of the collagen solution with an equal volume of Incomplete Freund's Adjuvant (IFA).

4.2. Induction of Arthritis

-

On day 0, administer a primary immunization of 0.1 mL of the collagen/CFA emulsion intradermally at the base of the tail of each rat.

-

On day 7, provide a booster injection of 0.1 mL of the collagen/IFA emulsion at a different site near the base of the tail.

4.3. This compound Administration

-

From day 14 to day 35 after the primary immunization, administer this compound orally once a day.

-

Prepare suspensions of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) at concentrations to achieve the desired dosages (e.g., 1.5 mg/kg and 4.5 mg/kg).[2]

-

The control group should receive the vehicle alone.

4.4. Assessment of Arthritis

-

Monitor the rats three times a week for the onset and severity of arthritis, starting from day 10 after the primary immunization.

-

Score the severity of arthritis in each paw on a scale of 0-4, where:

-

0 = No signs of arthritis

-

1 = Mild swelling and/or erythema of the wrist or ankle

-

2 = Moderate swelling and erythema of the wrist or ankle

-

3 = Severe swelling and erythema of the entire paw including digits

-

4 = Maximal swelling and ankylosis

-

-

The maximum arthritis score per rat is 16.

-

Measure the paw volume using a plethysmometer at regular intervals.

4.5. Biomarker Analysis

-

Collect urine samples at specified time points (e.g., days 28 and 35) for the analysis of pyridinoline and deoxypyridinoline levels as markers of bone resorption.[2]

-

Collect blood samples to measure serum levels of anti-type II collagen antibodies.[2]

4.6. Histopathology

-

At the end of the study, euthanize the animals and collect the hind paws.

-

Fix the tissues in 10% neutral buffered formalin, decalcify, and embed in paraffin.

-

Section the joints and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage destruction.

This compound Signaling Pathway in Arthritis

Caption: this compound mechanism of action in the arachidonic acid cascade.

References

- 1. The effects of a newly developed nonsteroidal anti-inflammatory drug (this compound) on arachidonic acid metabolism in rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amelioration of Collagen-Induced Arthritis in Female Dark Agouti Rats by Glucosamine Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for M-5011 Dosing and Administration in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing, administration, and pharmacological effects of M-5011, a novel non-steroidal anti-inflammatory drug (NSAID), in rat models. The included protocols are based on preclinical studies and are intended to guide researchers in designing their own experiments.

Pharmacological Profile of this compound

This compound, chemically known as d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, is a potent NSAID with demonstrated anti-inflammatory, analgesic, and anti-pyretic properties.[1][2] Its primary mechanism of action is the inhibition of cyclooxygenase (COX), leading to reduced production of prostaglandins, key mediators of inflammation and pain.[3][4][5] Studies in rats have shown that this compound is effective in various models of inflammation and pain.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the pharmacokinetics and pharmacodynamics of this compound in rats.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Value | Reference |

| Cmax (Peak Plasma Concentration) | 13.07 µg/mL | [6] |

| tmax (Time to Peak Plasma Concentration) | 15 minutes | [6] |

| t1/2 (Half-life) | 2.5 hours | [6] |

| Absorption (Oral) | 97.7% | [6] |

Table 2: Effective Doses of this compound in Different Rat Models

| Model | Effective Dose (ED50) | Effect | Reference |

| Kaolin-induced Writhing (analgesia) | 0.63 mg/kg (oral) | Antinociceptive activity | [4][7] |

| Carrageenin-induced Paw Edema (anti-inflammatory) | More potent than indomethacin and diclofenac sodium | Inhibition of edema | [1][2] |

| Yeast-induced Pyrexia (anti-pyretic) | 4.2 times more potent than indomethacin | Reduction of fever | [1][2] |

| Monosodium Urate Crystal-induced Pleurisy | 5 mg/kg (oral) | Reduction of pleural exudate and leukocyte infiltration | [8] |

Signaling Pathway

The primary mechanism of action for this compound, like other NSAIDs, involves the inhibition of the cyclooxygenase (COX) enzyme, which is a key step in the inflammatory cascade.

Figure 1. Mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments involving the dosing and administration of this compound in rats, based on published studies.

Protocol 1: Evaluation of Anti-inflammatory Activity in a Monosodium Urate (MSU) Crystal-Induced Pleurisy Model

This protocol is adapted from the study by Murakami et al. (1999).[8]

Objective: To assess the effect of this compound on inflammation and cytokine levels in a rat model of acute inflammatory arthritis.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Indomethacin (as a positive control)

-

Monosodium urate (MSU) crystals

-

Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose sodium)

-

Anesthetic agent

-

Materials for intrapleural injection and collection of pleural exudate

Experimental Workflow:

Figure 2. Workflow for the MSU-induced pleurisy model.

Procedure:

-

Animal Acclimation: Acclimate male Sprague-Dawley rats to the housing conditions for at least one week.

-

Drug Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

-

Dosing: Administer this compound orally (p.o.) at a dose of 5 mg/kg. Control groups should receive the vehicle or a positive control such as indomethacin.

-

Induction of Pleurisy: 30 minutes after drug administration, induce pleurisy by injecting a suspension of MSU crystals into the pleural cavity of anesthetized rats.

-

Sample Collection: At various time points post-MSU injection (e.g., 3, 4, 5, and 6 hours), euthanize the animals and collect the pleural exudate.

-

Analysis:

-

Measure the volume of the pleural exudate.

-

Perform a total and differential leukocyte count on the exudate.

-

Centrifuge the exudate and store the supernatant for analysis of cytokine levels (e.g., TNF-α, IL-1β, IL-6, CINC-1) and prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) levels using appropriate immunoassay kits.

-

Protocol 2: Pharmacokinetic Study of this compound in Rats

This protocol is based on the disposition study by Abe et al. (1998).[6]

Objective: To determine the pharmacokinetic profile of this compound in rats after oral administration.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Vehicle for oral administration

-

Materials for blood collection (e.g., syringes, tubes with anticoagulant)

-

Analytical equipment for drug concentration measurement (e.g., HPLC)

Experimental Workflow:

Figure 3. Workflow for a pharmacokinetic study.

Procedure:

-

Animal Preparation: Fast male Sprague-Dawley rats overnight with free access to water before dosing.

-

Dosing: Administer a single oral dose of this compound.

-

Blood Collection: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-